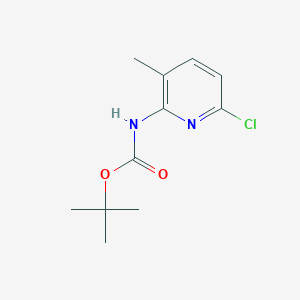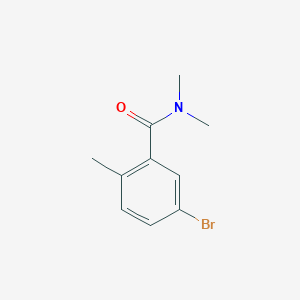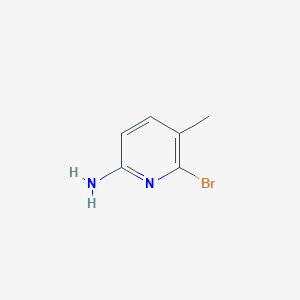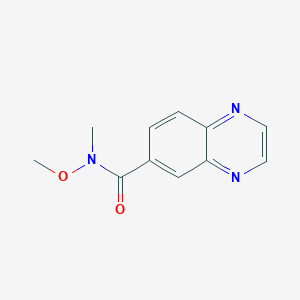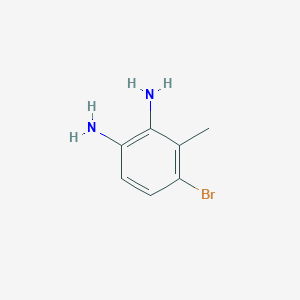![molecular formula C9H13N3O2 B1526097 3-Amino-1-[4-(2-hydroxyethyl)phenyl]urea CAS No. 1251026-72-8](/img/structure/B1526097.png)
3-Amino-1-[4-(2-hydroxyethyl)phenyl]urea
Overview
Description
“3-Amino-1-[4-(2-hydroxyethyl)phenyl]urea” is a chemical compound with the molecular formula C9H13N3O2 . It has a molecular weight of 195.22 . This compound is typically available in powder form .
Molecular Structure Analysis
The molecular structure of “3-Amino-1-[4-(2-hydroxyethyl)phenyl]urea” is characterized by the presence of an amino group (NH2), a urea group (NH2CONH2), and a phenyl group (C6H5) attached to a hydroxyethyl group (CH2CH2OH) .Scientific Research Applications
-
Azo Dye Derivatives
- Field : Pharmaceutical Research
- Application : Azo dye derivatives, which can incorporate heterocyclic scaffolds, have shown significant potential in the pharmaceutical sector . They have various biological and pharmacological applications such as anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties .
- Method : The synthesis of these derivatives involves a simplistic approach that can afford a wide range of azo dye derivatives . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives .
- Results : The results have shown that the bioactive properties of these compounds can be easily tuned by introducing heterocyclic moieties .
-
Chalcones
- Field : Synthetic and Biological Applications
- Application : Chalcones, which are precursors of the biosynthesis of flavonoids present in plants, serve a wide range of applications, from synthetic to pharmacological to physical spheres . They have been known to possess enormous biological activities and physical properties like semiconductor, non-linear optical, fluorescence, and electronic properties .
- Method : The presence of reactive α,β-unsaturated carbonyl moiety in chalcones makes them a versatile intermediate in synthesizing various classes of compounds of biological and physical interest .
- Results : The natural and synthetic chalcones exhibit various pharmacological activities such as anti-inflammatory, antitumor, antibacterial, antifungal, antimalarial, antidiabetic, anti-cancer, and anti-tuberculosis .
-
1,2,4-Triazole-Containing Scaffolds
- Field : Synthetic Chemistry
- Application : 1,2,4-triazole-containing scaffolds are used in the synthesis of nitrogen-containing heterocycles . These compounds are beneficial reagents in controlled multidirectional reactions .
- Method : The use of 3-amino-1,2,4-triazole as an effective mono-, bi- and polynucleophile with different electrophiles in two, three or multi-component and one-pot reaction is one of the suitable procedures to produce these heterocycles .
- Results : The results of these synthetic methodologies are not specified in the source .
-
1,2,4-Triazole-Containing Scaffolds
- Field : Synthetic Chemistry
- Application : 1,2,4-triazole-containing scaffolds are used in the synthesis of nitrogen-containing heterocycles . These compounds are beneficial reagents in controlled multidirectional reactions .
- Method : The use of 3-amino-1,2,4-triazole as an effective mono-, bi- and polynucleophile with different electrophiles in two, three or multi-component and one-pot reaction is one of the suitable procedures to produce these heterocycles .
- Results : The results of these synthetic methodologies are not specified in the source .
Safety And Hazards
properties
IUPAC Name |
1-amino-3-[4-(2-hydroxyethyl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c10-12-9(14)11-8-3-1-7(2-4-8)5-6-13/h1-4,13H,5-6,10H2,(H2,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDVZFSYMNUEPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCO)NC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-[4-(2-hydroxyethyl)phenyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



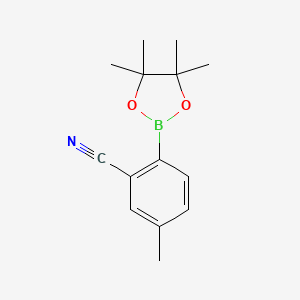
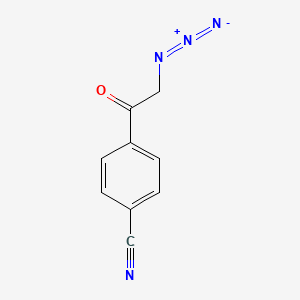
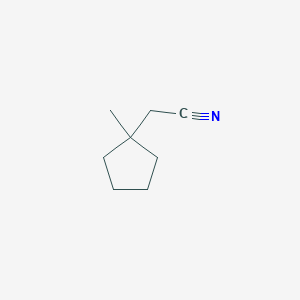
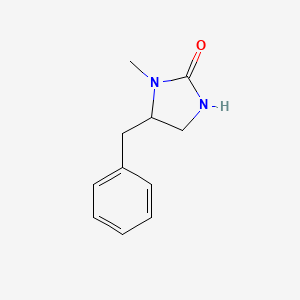
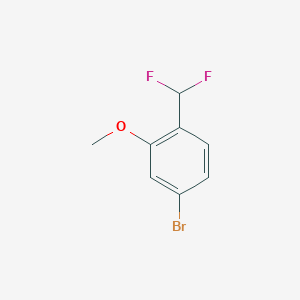
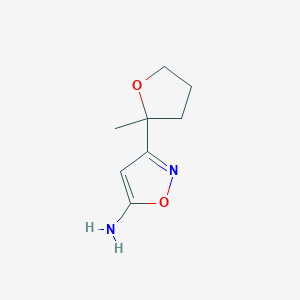
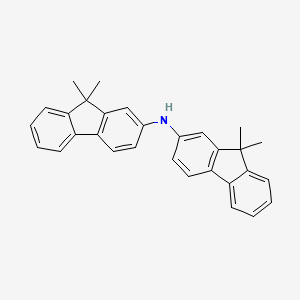
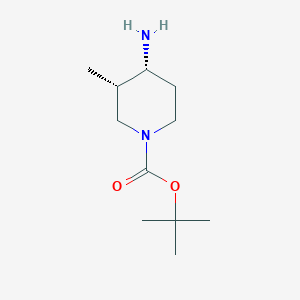
![4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-cyclohexanecarboxylic acid methyl ester](/img/structure/B1526029.png)
